Benzo[c]isothiazole-6-carboxylic acid

Catalog No.
S13312222
CAS No.
M.F
C8H5NO2S
M. Wt
179.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[c]isothiazole-6-carboxylic acid

Product Name

Benzo[c]isothiazole-6-carboxylic acid

IUPAC Name

2,1-benzothiazole-6-carboxylic acid

Molecular Formula

C8H5NO2S

Molecular Weight

179.20 g/mol

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-1-2-6-4-12-9-7(6)3-5/h1-4H,(H,10,11)

InChI Key

UALPKMIDBLKFJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CSN=C2C=C1C(=O)O

Benzo[c]isothiazole-6-carboxylic acid is a heterocyclic compound characterized by its unique bicyclic structure, which includes a benzene ring fused to an isothiazole moiety. The chemical formula for this compound is C8H5NO2SC_8H_5NO_2S and it has a molecular weight of approximately 179.20 g/mol. The compound is recognized for its potential applications in various fields, particularly in medicinal chemistry due to its biological activity and chemical reactivity.

, including:

  • Condensation Reactions: It can react with chloroacetyl chloride to yield derivatives such as 2-(2-chloro-acetylamino)benzothiazole-6-carboxylic acid .
  • Amination: This compound can be aminated using hydrazine hydrate, leading to the formation of 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid .
  • Reactions with Aromatic Aldehydes: Upon condensation with various aromatic aldehydes, it produces a series of hydrazone derivatives, showcasing its versatility in organic synthesis .

Benzo[c]isothiazole-6-carboxylic acid exhibits notable biological activities, including:

  • Antimicrobial Properties: Compounds derived from benzo[c]isothiazole have been shown to possess antimicrobial activity against various pathogens.
  • Anticancer Potential: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • Inhibition of Enzymes: It has been reported that this compound can inhibit certain enzymes, which may be beneficial in drug design for treating diseases related to enzyme dysfunction .

The synthesis of benzo[c]isothiazole-6-carboxylic acid can be achieved through several methods:

  • Condensation Reactions: Utilizing chloroacetyl chloride and amines in a controlled environment allows for the formation of the carboxylic acid derivative .
  • Cyclization Techniques: Various cyclization strategies can be employed to construct the isothiazole ring, often involving sulfur sources and appropriate nucleophiles .
  • Visible Light Mediated Reactions: Recent advancements have introduced visible light as a means to facilitate the synthesis of benzothiazoles and related compounds from simpler precursors, enhancing yield and efficiency .

Benzo[c]isothiazole-6-carboxylic acid finds utility in several areas:

  • Pharmaceuticals: Its derivatives are explored for their potential use as therapeutic agents due to their biological activities.
  • Agricultural Chemicals: Compounds based on this structure may serve as fungicides or herbicides.
  • Material Science: The compound's unique properties make it suitable for incorporation into polymers or other materials with specific functionalities.

Studies examining the interactions of benzo[c]isothiazole-6-carboxylic acid with biological targets are crucial for understanding its pharmacological potential. Research has indicated that:

  • It may interact with specific enzymes and receptors, influencing pathways related to disease mechanisms.
  • The compound's ability to inhibit certain cytochrome P450 enzymes suggests implications for drug metabolism and pharmacokinetics .

Benzo[c]isothiazole-6-carboxylic acid shares structural and functional similarities with other compounds in the benzothiazole class. Notable similar compounds include:

Compound NameCAS NumberSimilarity Index
Benzothiazole-5-carboxylic acid68867-17-40.97
2-Methylbenzo[d]thiazole-5-carboxylic acid24851-69-20.88
2-Chlorobenzo[d]thiazole-5-carboxylic acid1393576-38-90.87
2-Chlorobenzo[d]thiazole-7-carboxylic acid1379324-66-90.86
Benzo[d]thiazole-7-carboxylic acid677304-83-50.81

Uniqueness

Benzo[c]isothiazole-6-carboxylic acid is distinguished from these similar compounds by its specific position of the carboxyl group on the isothiazole ring and its unique biological activity profile. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

179.00409958 g/mol

Monoisotopic Mass

179.00409958 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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